molecular formula C24H21N3O2 B3608652 N-(2-ethoxyphenyl)-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(2-ethoxyphenyl)-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B3608652
M. Wt: 383.4 g/mol
InChI Key: ONONRADOJBFJQP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step reactions. One common method includes the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further functionalization to introduce the ethoxyphenyl, methyl, and pyridinyl groups . The reaction conditions often require the use of catalysts, such as transition metals, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids and ultrasound irradiation, are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

N-(2-ethoxyphenyl)-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, while the pyridinyl group contributes to its ability to form coordination complexes . These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-8-methyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-3-29-22-13-5-4-12-20(22)27-24(28)18-15-21(19-11-6-7-14-25-19)26-23-16(2)9-8-10-17(18)23/h4-15H,3H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONONRADOJBFJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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